molecular formula C8H5FN2O2 B1447173 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1360948-07-7

5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No. B1447173
M. Wt: 180.14 g/mol
InChI Key: CDIVDELLRTUYAB-UHFFFAOYSA-N
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Description

“5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid” is a chemical compound with the CAS Number: 1360948-07-7 . It has a molecular weight of 180.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid” is 1S/C8H5FN2O2/c9-5-2-7-6 (10-3-11-7)1-4 (5)8 (12)13/h1-3H, (H,10,11) (H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic acid has been utilized in various chemical syntheses. Richardson et al. (1998) explored its use in the synthesis of fluoroquinolones, particularly focusing on the Gould-Jacobs route to the quinoline ring system (Richardson et al., 1998). Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the relevance of aryl carboxamides in biologically active compounds and the unique properties of fluorinated naphthoic acids (Tagat et al., 2002).

Biological and Pharmacological Potential

Several studies have indicated the biological and pharmacological potential of compounds related to 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid. Hutchinson et al. (2001) synthesized fluorinated benzothiazoles demonstrating potent cytotoxicity in vitro, particularly against breast cancer cell lines (Hutchinson et al., 2001). Prasad et al. (2009) studied novel benzisoxazole derivatives for their antiproliferative activity, revealing the importance of aromatic and heterocyclic moieties in their effectiveness (Prasad et al., 2009).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Sathe et al. (2010) synthesized benzothiazoles with antitubercular activity, underlining the pharmacological significance of fluorobenzothiazoles (Sathe et al., 2010).

Radiochemical Applications

Wadsak et al. (2003) discussed the radiosynthesis of fluorine-18 labelled derivatives of flumazenil, highlighting the importance of such compounds in positron emission tomography (PET) imaging (Wadsak et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

6-fluoro-1H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVDELLRTUYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid

CAS RN

1360948-07-7
Record name 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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